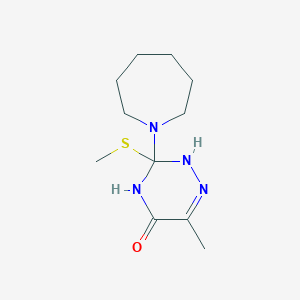
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound used in scientific research. It is commonly referred to as AMT, and its chemical formula is C11H18N4OS. This compound has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it has been suggested that this compound may act by modulating the activity of different biological targets, such as ion channels, enzymes, and receptors. For example, it has been shown to interact with the GABA-A receptor, which is a target for many anticonvulsant drugs. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase, which is involved in acid-base balance and fluid secretion. It has also been shown to modulate the activity of the GABA-A receptor, which is a target for many anticonvulsant drugs. In vivo studies have demonstrated that this compound can produce anticonvulsant and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one in lab experiments is its good solubility and permeability. This makes it easy to administer and study in various experimental systems. Another advantage is its high yield and purity, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound is its limited availability. It is not commercially available, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one. One direction is the design and synthesis of new derivatives of this compound with improved properties and activities. Another direction is the evaluation of this compound in different disease models, such as epilepsy and pain. Additionally, the identification of the molecular targets and mechanisms of action of this compound could provide insights into the development of new drugs for various therapeutic applications.
Synthesemethoden
The synthesis of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one involves the reaction between 1-azepanamine and 2,4-dimethylthiosemicarbazide in the presence of acetic acid. The reaction proceeds via a cyclization process, which leads to the formation of the triazine ring. The yield of this reaction is typically high, and the product can be purified using standard techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a scaffold for the design of new drugs. It has been shown to have good drug-like properties, such as good solubility, permeability, and metabolic stability. In biochemistry, this compound has been studied for its interactions with different biological targets, such as enzymes and receptors. In pharmacology, this compound has been evaluated for its potential therapeutic effects, such as anticonvulsant and analgesic activities.
Eigenschaften
Produktname |
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one |
|---|---|
Molekularformel |
C11H20N4OS |
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-6-methyl-3-methylsulfanyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H20N4OS/c1-9-10(16)12-11(17-2,14-13-9)15-7-5-3-4-6-8-15/h14H,3-8H2,1-2H3,(H,12,16) |
InChI-Schlüssel |
HKLUBYQESKCGGL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
Kanonische SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate](/img/structure/B241547.png)
![4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B241554.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)

![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)


